1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 892767-94-1
VCID: VC4925284
InChI: InChI=1S/C16H13N7O2/c1-24-12-4-2-3-11(9-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-5-7-18-8-6-10/h2-9H,17H2,1H3
SMILES: COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Molecular Formula: C16H13N7O2
Molecular Weight: 335.327

1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

CAS No.: 892767-94-1

Cat. No.: VC4925284

Molecular Formula: C16H13N7O2

Molecular Weight: 335.327

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892767-94-1

Specification

CAS No. 892767-94-1
Molecular Formula C16H13N7O2
Molecular Weight 335.327
IUPAC Name 3-(3-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Standard InChI InChI=1S/C16H13N7O2/c1-24-12-4-2-3-11(9-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-5-7-18-8-6-10/h2-9H,17H2,1H3
Standard InChI Key GIBFJCPUILIDER-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, systematically describes its structure:

  • A 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group and at position 4 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety.

  • An amino group (-NH2) occupies position 5 of the triazole ring.

The molecular formula is C16H12N7O2 (calculated based on structural analogs ), with a theoretical molecular weight of 350.32 g/mol. Notably, a closely related chloro-substituted analog (CAS 892768-42-2) has a molecular weight of 369.77 g/mol, differing by the presence of a chlorine atom.

Spectral and Stereochemical Data

While experimental spectral data for this exact compound are unavailable, inferences can be drawn from similar structures:

  • IR Spectroscopy: Expected absorption bands include:

    • 3300–3500 cm⁻¹ (N-H stretching of amine and triazole).

    • 1600–1650 cm⁻¹ (C=N and C=C aromatic vibrations).

    • 1250–1300 cm⁻¹ (C-O-C stretching from methoxy group) .

  • 1H-NMR: Key signals would involve:

    • δ 3.8–4.0 ppm (singlet for methoxy -OCH3).

    • δ 6.8–8.9 ppm (multiplet for aromatic protons on phenyl, pyridyl, and oxadiazole rings).

    • δ 5.5–6.0 ppm (broad singlet for -NH2) .

The stereoelectronic effects of the methoxy group and pyridyl-oxadiazole system likely influence the compound’s planarity and intermolecular interactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • 3-Methoxyphenyl-1H-1,2,3-triazol-5-amine: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-methoxyphenyl azide and propargyl amine.

  • 3-(Pyridin-4-yl)-1,2,4-oxadiazole: Formed through cyclization of pyridine-4-carboxamide with hydroxylamine under acidic conditions.

  • Coupling Strategy: A Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may link the triazole and oxadiazole units .

Stepwise Synthesis Protocol

Step 1: Synthesis of 3-Methoxyphenyl-1H-1,2,3-triazol-5-amine

  • React 3-methoxyaniline with sodium nitrite/HCl to form the diazonium salt, followed by treatment with sodium azide to yield 3-methoxyphenyl azide.

  • Perform CuAAC with propargyl amine in DMF/H2O (1:1) at 60°C for 12 hours .

Step 2: Preparation of 3-(Pyridin-4-yl)-1,2,4-oxadiazole

  • Condense pyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (reflux, 6 hours) to form amidoxime.

  • Cyclize the amidoxime with ethyl chlorooxoacetate in dichloromethane (0°C to RT, 24 hours) .

Step 3: Final Coupling

  • Employ Buchwald-Hartwig amination or Ullmann coupling to attach the oxadiazole subunit to the triazole core. Purify via column chromatography (SiO2, ethyl acetate/hexane gradient) .

Physicochemical Properties and Stability

Thermodynamic Parameters

  • Melting Point: Estimated >200°C (decomposition likely due to thermal instability of oxadiazole rings).

  • Solubility: Low aqueous solubility (<0.1 mg/mL) predicted due to aromaticity; moderate solubility in DMSO or DMF.

  • LogP: Calculated (ChemAxon) logP = 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

  • Photostability: Susceptible to UV-induced degradation of the oxadiazole ring; storage in amber vials recommended.

  • Hydrolytic Stability: Oxadiazole may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions .

Research Gaps and Future Directions

Unexplored Domains

  • Catalytic Applications: Potential as ligand in transition-metal complexes for asymmetric synthesis.

  • Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices.

Recommended Studies

  • ADMET Profiling: In vitro cytochrome P450 inhibition and hepatotoxicity assays.

  • Crystallography: X-ray diffraction to resolve bond lengths and dihedral angles .

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